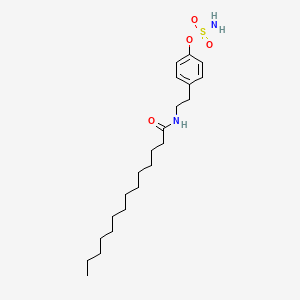

磺胺酸,4-(2-((1-氧代十四烷基)氨基)乙基)苯酯

描述

Synthesis Analysis

The synthesis of related compounds involves complex reactions, including asymmetric synthesis, and employs methods such as the Pauson-Khand reaction for constructing bicyclic amino acids (Markus Guenter & H. Gais, 2003). These synthetic approaches are crucial for developing compounds with specific functionalities and characteristics, highlighting the importance of precise reaction conditions and catalysts in achieving desired outcomes.

Molecular Structure Analysis

Research on the molecular structure of sulfamic acid derivatives emphasizes the role of crystallography in understanding compound configurations. For instance, studies have detailed the crystal structures of various sulfamates, revealing insights into their conformation and intermolecular interactions (M. Kubicki & P. W. Codding, 2001). Such analyses are pivotal for predicting the behavior and reactivity of these compounds.

Chemical Reactions and Properties

Sulfamic acid derivatives engage in a range of chemical reactions, including hydrolysis and thiocyanation. For example, the hydrolysis of phenylsulfamate esters has been observed to proceed via an associative S(N)2(S) mechanism, leading to the formation of sulfamic acid and phenol as products (W. Spillane et al., 2011). This reaction pathway highlights the nucleophilic character of water in cleaving the S-O bond.

科学研究应用

酯水解机理

研究表明,磺胺酸衍生物(如磺酸酯)通过缔合和解离机理发生水解。在酸性介质中,以水作为亲核试剂的缔合 S(N)2(S) 机理导致 S-O 键断裂并形成磺胺酸和苯酚。在碱性条件下,遵循解离 E1cB 路径,导致 N-磺酰胺作为中间体,最终生成磺胺酸 (Spillane 等人,2011 年)。

催化酯化

磺胺酸已被用作合成脂肪酸甲酯和乙酯 (FAEE 和 FAME) 的有效催化剂,展示了其在酯合成绿色方法中的潜力 (D’Oca 等人,2012 年)。

烷基酯的合成

磺酰基苯甲酸的烷基酯是通过硝基苯甲酰胺在醇中的醇解反应合成的,随后使用氢气和钯碳催化剂还原。这些化合物已显示出显着的抗惊厥活性 (Hamor 和 Janfaza,1963 年)。

治疗应用

磺胺酸衍生物在药物化学中已用于设计药理剂。例如,氨酰-tRNA 合成酶的磺酸盐抑制剂已被报道为一类新型抗生素 (Winum 等人,2004 年)。

与环烯烃酯化

磺胺酸已被用作环烯烃与脂肪酸酯化反应的催化剂,表现出良好的转化率和选择性,并且可以循环再利用 (Wang 等人,2004 年)。

作用机制

Target of Action

DU-14, also known as Sulfamic acid, 4-(2-((1-oxotetradecyl)amino)ethyl)phenyl ester or [4-[2-(tetradecanoylamino)ethyl]phenyl] sulfamate, primarily targets Protein Tyrosine Phosphatase 1B (PTP1B) and T‐cell Protein Tyrosine Phosphatase (TC‐PTP) . These proteins play non-redundant negative regulatory roles in T-cell activation and tumor antigen presentation .

Mode of Action

DU-14 mediates the degradation of PTP1B and TC‐PTP, requiring both target proteins and VHL E3 ligase engagement. This process is ubiquitination and proteasome-dependent . DU-14 enhances IFN‐γ induced JAK1/2‐STAT1 pathway activation and promotes MHC‐I expression in tumor cells . It also activates CD8+ T-cells and augments STAT1 and STAT5 phosphorylation .

Biochemical Pathways

The primary biochemical pathway affected by DU-14 is the JAK1/2-STAT1 pathway . This pathway is crucial for immune response and cell growth. DU-14 enhances the activation of this pathway, leading to increased MHC-I expression in tumor cells . This results in enhanced immune response against the tumor cells.

Pharmacokinetics

The compound’s mode of action suggests that it may have good bioavailability, as it is able to interact with its targets within cells and induce significant biochemical changes .

Result of Action

The action of DU-14 results in the degradation of PTP1B and TC‐PTP, leading to enhanced activation of the JAK1/2-STAT1 pathway and increased MHC-I expression in tumor cells . This can lead to an enhanced immune response against the tumor cells. DU-14 also activates CD8+ T-cells and augments STAT1 and STAT5 phosphorylation , further enhancing the immune response.

属性

IUPAC Name |

[4-[2-(tetradecanoylamino)ethyl]phenyl] sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(25)24-19-18-20-14-16-21(17-15-20)28-29(23,26)27/h14-17H,2-13,18-19H2,1H3,(H,24,25)(H2,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBODHUVGZPZRBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171874 | |

| Record name | DU-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186303-55-9 | |

| Record name | (p-O-Sulfamoyl)-N-tetradecanoyltyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186303559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DU-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

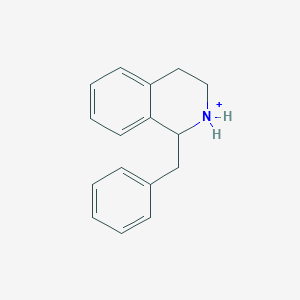

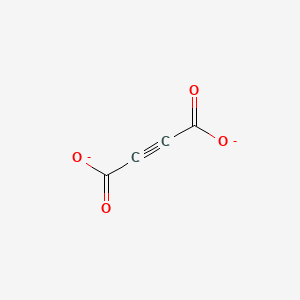

Feasible Synthetic Routes

Q & A

Q1: What are the primary targets of DU-14, and how does it affect their function?

A1: DU-14 is a potent and selective degrader of both Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TC-PTP) []. These enzymes play a crucial role in negatively regulating T-cell activation and tumor antigen presentation. DU-14 promotes the degradation of PTP1B and TC-PTP, leading to enhanced T-cell activation and increased MHC-I expression in tumor cells [].

Q2: Can you elaborate on the mechanism through which DU-14 degrades PTP1B and TC-PTP?

A2: DU-14 mediates the degradation of PTP1B and TC-PTP through a process dependent on the target proteins themselves, VHL E3 ligase engagement, ubiquitination, and proteasome activity [].

Q3: What are the downstream effects of DU-14's degradation of PTP1B and TC-PTP in the context of cancer immunotherapy?

A3: Degradation of PTP1B and TC-PTP by DU-14 leads to several beneficial effects for cancer immunotherapy:

- Enhanced JAK1/2-STAT1 Pathway Activation: DU-14 enhances the activation of the JAK1/2-STAT1 pathway induced by IFN-γ, leading to increased expression of immune-related genes [].

- Increased MHC-I Expression: DU-14 promotes the upregulation of MHC-I molecules on tumor cells, potentially enhancing their recognition and destruction by cytotoxic T lymphocytes [].

- CD8+ T-cell Activation: DU-14 activates CD8+ T-cells, key players in anti-tumor immunity, and further augments STAT1 and STAT5 phosphorylation, enhancing their effector functions [].

Q4: Has DU-14 demonstrated efficacy in in vivo tumor models?

A4: Yes, DU-14 has shown promising results in a syngeneic mouse tumor model. It successfully induced PTP1B and TC-PTP degradation in vivo and effectively suppressed the growth of MC38 tumors [].

Q5: Is there a connection between DU-14 and acupuncture?

A5: While sharing the same designation, it is crucial to differentiate between the chemical compound "DU-14" (Sulfamic acid, 4-(2-((1-oxotetradecyl)amino)ethyl)phenyl ester) and the acupuncture point "DU-14" (Dazhui). These are distinct entities with no direct connection.

Q6: What is the significance of the DU-14 acupoint in traditional Chinese medicine and acupuncture?

A6: In Traditional Chinese Medicine, DU-14 (Dazhui) is a significant acupoint located on the governing vessel meridian. It is often targeted in acupuncture treatments for various conditions.

Q7: Can you provide examples of studies that investigated the effects of acupuncture at the DU-14 acupoint?

A7: Certainly. Several studies have explored the effects of acupuncture stimulation at the DU-14 acupoint:

- Skin Flap Survival: Electroacupuncture at DU-14, along with DU-2 (Yaoshu) and Liv-13 (Zhangmen), significantly improved skin flap survival in rats, showing promise for promoting wound healing [].

- Locomotor Sensitization: Electroacupuncture at DU-14 and DU-20 (Baihui) influenced ethanol-induced locomotor sensitization and ERK signaling in mice, suggesting potential for addressing addiction-related behaviors [].

- Mesenchymal Stem Cell Release: Electroacupuncture at DU-14 and DU-20, in conjunction with front-limb acupoints, increased the release of mesenchymal stem cells into circulation, potentially aiding tissue repair and reducing inflammation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-yl)-5-bromo-1-[cyclopropyl(oxo)methyl]-N-ethyl-2,3-dihydroindole-7-sulfonamide](/img/structure/B1228230.png)

![3,4-dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B1228232.png)

![1,1-Dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea](/img/structure/B1228235.png)

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide](/img/structure/B1228237.png)

![N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide](/img/structure/B1228238.png)

![N'-(5-bromo-2-oxo-3-indolyl)-2-[2-(trifluoromethyl)-1-benzimidazolyl]acetohydrazide](/img/structure/B1228244.png)

![2-Hydroxybenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228246.png)

![8-[4-(4-Fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione](/img/structure/B1228250.png)

![N-(6-methoxy-3-pyridinyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1228253.png)